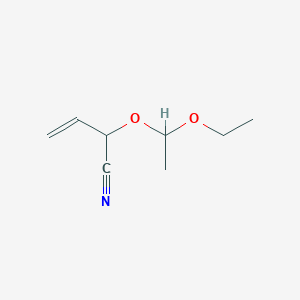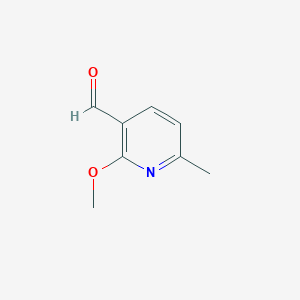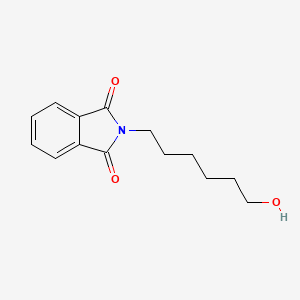
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Übersicht
Beschreibung
2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as HHIQ, is a synthetic compound that has attracted significant attention in recent years due to its potential applications in scientific research. HHIQ belongs to the class of isoindole-1,3-dione derivatives and has been shown to possess a wide range of properties that make it a promising candidate for various biological and chemical studies.
Wissenschaftliche Forschungsanwendungen
Biological Properties
This compound has shown diverse biological properties due to its ability to interact with different biological systems. The compound that is made bioavailable through digestion enters the bloodstream and reaches the liver for further detoxification .
Liver Toxicity and Stem Cell Regeneration
Continuous exposure to this compound in humans may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction . The potential of stem cell therapy addressed herewith will revert liver dysfunction and lead to restoration of liver function properly .
Pharmaceutical Testing
This compound is used for pharmaceutical testing . It possesses great potential as a versatile tool in various fields like pharmaceuticals and bioconjugation.
Environmental Science and Pollution Research
Phthalates, including this compound, have been blended in various compositions as plasticizers worldwide for a variety of purposes . Consequently, humans are exposed to a wide spectrum of phthalates that needs to be researched and understood correctly .
Wirkmechanismus
Target of Action
It is known that phthalates, a group of chemicals to which this compound belongs, have been associated with liver toxicity . The liver plays a pivotal role in detoxification of pollutants, and continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes .
Mode of Action
Phthalates are known to be metabolized in the human body through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The metabolites enter the bloodstream and reach the liver for further detoxification .
Biochemical Pathways
It is known that phthalates can affect various metabolic processes in the liver .
Pharmacokinetics
It is known that phthalates are absorbed into the body through ingestion, inhalation, and dermal pathways . After absorption, they are metabolized and reach the liver for further detoxification. The metabolites are then excreted via urine and/or feces .
Result of Action
Continuous exposure to phthalates may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .
Action Environment
The action, efficacy, and stability of N-(6-hydroxyhexyl)-phthalimide can be influenced by various environmental factors. For instance, the route of exposure (ingestion, inhalation, or dermal) can affect the bioavailability of phthalates
Eigenschaften
IUPAC Name |
2-(6-hydroxyhexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPZKDNKHUEITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513713 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63945-11-9 | |
| Record name | 2-(6-Hydroxyhexyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-4-iodobutane](/img/structure/B1611089.png)
![6-Methoxy-2-(p-tolyl)benzo[d]thiazole](/img/structure/B1611090.png)

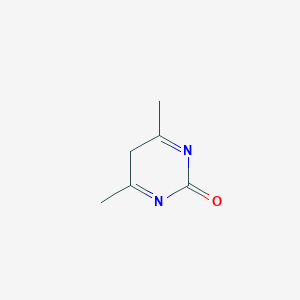
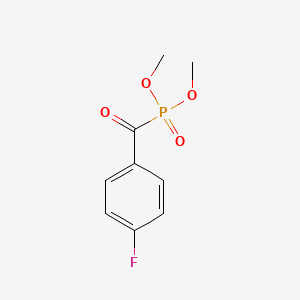
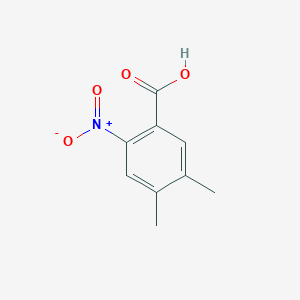
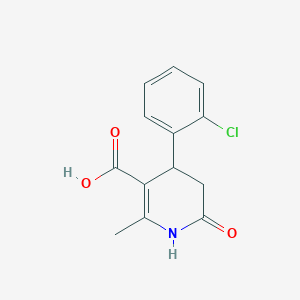
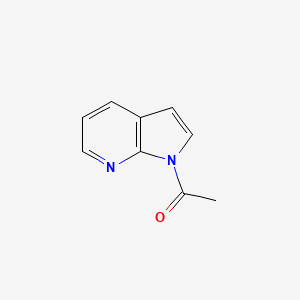
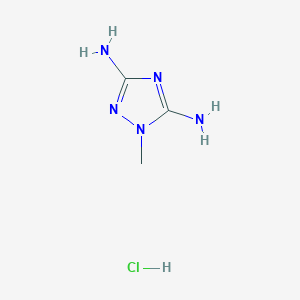
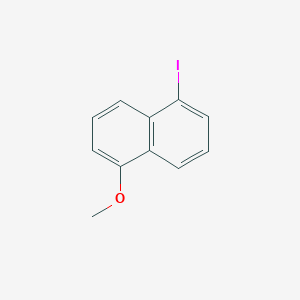
![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)
![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
